molecular formula C21H15BrN2O2 B11550027 (3Z)-6-bromo-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-6-bromo-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11550027
M. Wt: 407.3 g/mol
InChI Key: SJCYSPVQVUTLRT-UHFFFAOYSA-N
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Description

(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxyphenyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-5-methylindole-2,3-dione with 4-phenoxyaniline under acidic conditions to form the imine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenoxyphenyl group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

6-bromo-5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C21H15BrN2O2/c1-13-11-17-19(12-18(13)22)24-21(25)20(17)23-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25)

InChI Key

SJCYSPVQVUTLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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